Eritoran(4-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

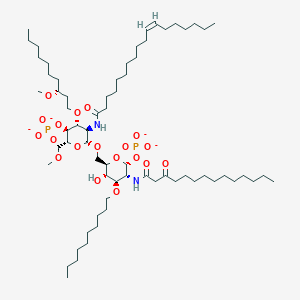

Eritoran(4-) is a synthetic lipid that acts as an antagonist to Toll-like receptor 4 (TLR4). It was initially developed as a potential treatment for severe sepsis, an excessive inflammatory response to infection. Eritoran(4-) is structurally similar to the lipid A portion of lipopolysaccharide, a component of the outer membrane of gram-negative bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Eritoran(4-) involves complex organic synthesis techniques. The process typically includes the assembly of lipid A analogs through multi-step reactions involving the coupling of fatty acids, sugars, and phosphate groups. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production of Eritoran(4-) would likely involve large-scale organic synthesis with stringent quality control measures to ensure the purity and consistency of the compound. The production process would need to adhere to Good Manufacturing Practices (GMP) to meet regulatory standards for pharmaceutical compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Eritoran(4-) primarily undergoes reactions typical of lipid molecules, including esterification, hydrolysis, and phosphorylation. It does not readily participate in oxidation or reduction reactions due to its stable lipid structure.

Common Reagents and Conditions:

Esterification: Fatty acids and alcohols under acidic conditions.

Hydrolysis: Water and mild acidic or basic conditions.

Phosphorylation: Phosphoric acid derivatives under controlled pH conditions.

Major Products: The major products formed from these reactions include various lipid derivatives and phosphorylated compounds .

Wissenschaftliche Forschungsanwendungen

Eritoran(4-) has been extensively studied for its potential therapeutic applications:

Sepsis Treatment: Initially developed to inhibit the excessive inflammatory response in sepsis by blocking TLR4 activation.

Liver Disease: Shown to attenuate hepatic inflammation and fibrosis in animal models of chronic liver injury.

Cancer Research: Investigated for its ability to suppress colon cancer progression by altering the balance of Toll-like receptors that bind lipopolysaccharide.

Wirkmechanismus

Eritoran(4-) exerts its effects by inhibiting Toll-like receptor 4 (TLR4). TLR4 is part of the innate immune system and plays a crucial role in recognizing pathogens and triggering inflammatory responses. Eritoran(4-) binds to TLR4 and prevents its activation by lipopolysaccharide, thereby reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Vergleich Mit ähnlichen Verbindungen

Eritoran(4-) is part of a class of compounds known as TLR4 antagonists. Similar compounds include:

TAK-242: Another TLR4 inhibitor that has shown potential in treating inflammatory diseases.

FP7: A synthetic analogue designed to inhibit the TLR4/MD2 complex.

E5531: The first generation of TLR4 inhibitors from which Eritoran(4-) was derived.

Eritoran(4-) is unique in its structural similarity to the lipid A portion of lipopolysaccharide, which allows it to effectively block TLR4 activation without triggering an immune response .

Eigenschaften

Molekularformel |

C66H122N2O19P2-4 |

|---|---|

Molekulargewicht |

1309.6 g/mol |

IUPAC-Name |

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |

InChI |

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/p-4/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |

InChI-Schlüssel |

BPSMYQFMCXXNPC-MFCPCZTFSA-J |

Isomerische SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)

![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)

![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)

![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)

![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)

![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)